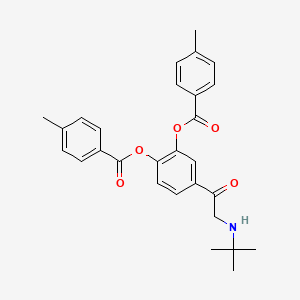
Arthrichitin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arthrichitin is a bioactive metabolite produced by the genus Arthrinium, specifically Arthrinium phaeospermum. This compound is a depsipeptide, known for its cell wall-active properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of arthrichitin involves the fermentation of Arthrinium phaeospermum. The fermentation broth is processed to isolate the compound. The structure of this compound, C33H46N4O9, was elucidated using spectroscopic and chemical degradation studies .
Industrial Production Methods: Industrial production of this compound is primarily based on large-scale fermentation processes. The conditions for optimal production include maintaining specific pH levels, temperature, and nutrient availability to ensure maximum yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Arthrichitin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its bioactivity or to study its properties in different environments .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated forms of the compound .
Scientific Research Applications
Arthrichitin has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is studied for its unique structure and reactivity. Researchers explore its potential as a building block for synthesizing new compounds with enhanced bioactivity .
Biology: In biological research, this compound is investigated for its antifungal and antibacterial properties. It has shown effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents .
Medicine: this compound’s potential in medicine is significant due to its anticancer and anti-inflammatory properties. Studies have shown that it can inhibit the growth of cancer cells and reduce inflammation, making it a promising compound for therapeutic applications .
Industry: In the industrial sector, this compound is explored for its potential use in agriculture as a biocontrol agent. Its ability to inhibit fungal growth makes it a valuable tool for protecting crops from fungal infections .
Mechanism of Action
Arthrichitin exerts its effects by targeting the cell wall of fungi. It disrupts the synthesis of essential components of the cell wall, leading to morphological abnormalities and ultimately the death of the fungal cells. The compound’s mechanism involves the chelation of metal cations, which are cofactors for enzymes involved in cell wall biosynthesis .
Comparison with Similar Compounds
- Arundifungin
- Chaetoglobosin B
- Leucinostatin
Arthrichitin stands out due to its unique chemical structure and broad spectrum of bioactivity, making it a valuable compound for further research and development.
Properties
CAS No. |
180462-26-4 |
|---|---|
Molecular Formula |
C33H46N4O9 |
Molecular Weight |
642.7 g/mol |
IUPAC Name |
3-[(3S,6S,9R,12S,13S)-13-[(2R)-decan-2-yl]-3-(hydroxymethyl)-6-(1H-indole-3-carbonyl)-12-methyl-2,5,8,11-tetraoxo-1-oxa-4,7,10-triazacyclotridec-9-yl]propanoic acid |
InChI |
InChI=1S/C33H46N4O9/c1-4-5-6-7-8-9-12-19(2)29-20(3)30(42)35-24(15-16-26(39)40)31(43)37-27(32(44)36-25(18-38)33(45)46-29)28(41)22-17-34-23-14-11-10-13-21(22)23/h10-11,13-14,17,19-20,24-25,27,29,34,38H,4-9,12,15-16,18H2,1-3H3,(H,35,42)(H,36,44)(H,37,43)(H,39,40)/t19-,20+,24-,25+,27+,29+/m1/s1 |
InChI Key |
VNRAPWIEXZLTKI-ZDSZPENHSA-N |
Isomeric SMILES |
CCCCCCCC[C@@H](C)[C@H]1[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)O1)CO)C(=O)C2=CNC3=CC=CC=C32)CCC(=O)O)C |
Canonical SMILES |
CCCCCCCCC(C)C1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CO)C(=O)C2=CNC3=CC=CC=C32)CCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


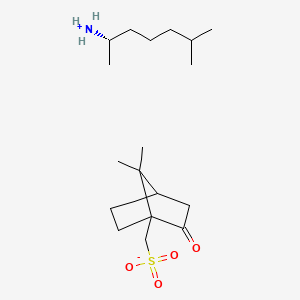
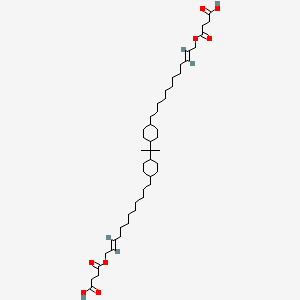
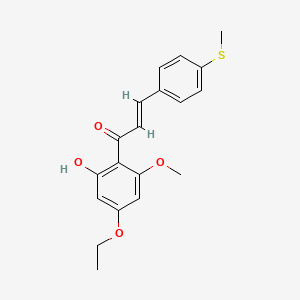


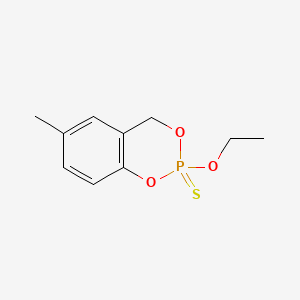
![19-azadecacyclo[20.11.1.14,8.02,20.03,18.05,33.09,14.024,29.030,34.016,35]pentatriaconta-1(33),2(20),3(18),4,6,8(35),9,11,13,16,21,24,26,28,30(34),31-hexadecaene-15,23-dione](/img/structure/B12688932.png)

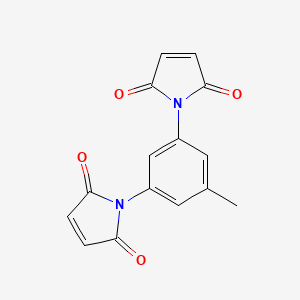

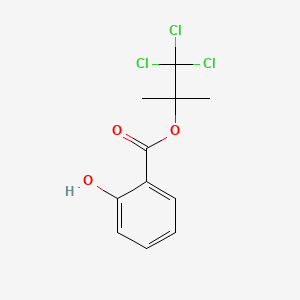

![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12688965.png)
